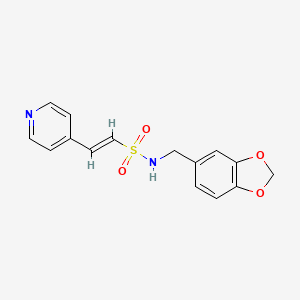
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide, otherwise known as (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide, is a novel small molecule that has been studied for its potential applications in drug discovery and development. This molecule has been identified as a potential scaffold for the development of new drugs and has been extensively studied for its various properties.
Aplicaciones Científicas De Investigación
(E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide has been studied for its potential applications in drug discovery and development. It has been found to be a potential scaffold for the development of new drugs, as well as being studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this molecule has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as a chemosensitizer for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide is not yet fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting this enzyme, (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide may be able to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide have been studied in both in vitro and in vivo models. In vitro studies have found that this molecule is able to inhibit the growth of cancer cells and has anti-inflammatory properties. In vivo studies have shown that this molecule is able to reduce inflammation and has anti-diabetic properties. In addition, this molecule has also been found to be a potential chemosensitizer for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide for lab experiments include its low cost, its ability to be easily synthesized, and its wide range of potential applications. However, there are also some limitations to using this molecule for lab experiments. These limitations include the fact that the mechanism of action is not yet fully understood, as well as the fact that the molecule is not yet approved for human use.
Direcciones Futuras
There are a number of potential future directions for (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide. These include further investigation into the mechanism of action, further research into its potential applications in drug discovery and development, and further research into its biochemical and physiological effects. In addition, further research into its potential as a chemosensitizer for the treatment of cancer is also warranted. Finally, further research into the potential side effects of this molecule is also necessary.
Métodos De Síntesis
The synthesis of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide begins with the reaction of 2-pyridin-4-yl-ethanesulfonamide with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds by the formation of a nucleophilic substitution reaction between the nucleophile and the electrophile. The product of this reaction is then isolated and purified by recrystallization. The final product is a colorless solid with a melting point of 125°C.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-22(19,8-5-12-3-6-16-7-4-12)17-10-13-1-2-14-15(9-13)21-11-20-14/h1-9,17H,10-11H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOIVONXZKNPJP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
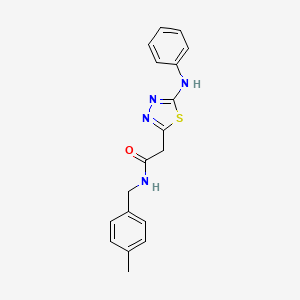
![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)
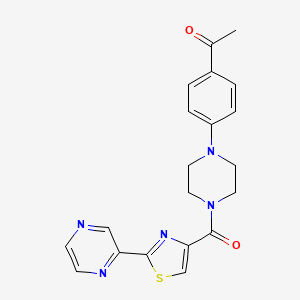

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)
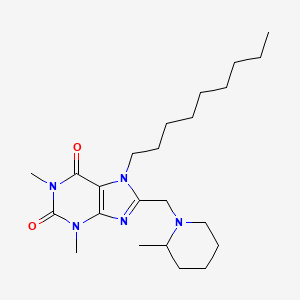
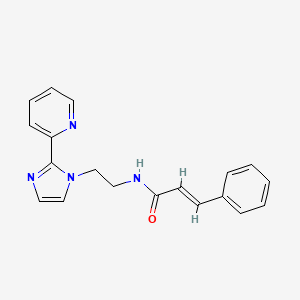
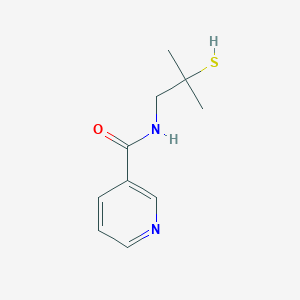
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)